molecular formula C6H10O3S B1323219 Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide CAS No. 494210-61-6

Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide

Cat. No. B1323219
CAS RN: 494210-61-6
M. Wt: 162.21 g/mol
InChI Key: MKNUBLDIUFQXPI-UHFFFAOYSA-N
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Description

Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide is a chemical compound that has been the subject of various synthetic studies. The compound is characterized by its thiopyran ring, a sulfur-containing heterocycle, and the presence of a carbaldehyde group along with two oxygen atoms in a sulfonyl group (1,1-dioxide). This structure has been explored for its potential in various chemical reactions and applications.

Synthesis Analysis

The synthesis of Tetrahydro-2H-thiopyran 1,1-dioxides has been achieved through an innovative [1+1+1+1+1+1] annulation process, which is a significant departure from conventional synthetic methods. This process utilizes rongalite as a tethered C-S synthon, which serves as triple C1 units and as a source of sulfone, demonstrating a chemoselective usage that is noteworthy in synthetic chemistry . Additionally, a practical and efficient synthesis of 1,1-dioxo-hexahydro-1λ6-thiopyran-4-carbaldehyde has been reported, overcoming challenges such as high aqueous solubility of the product and intermediates by forming a crystalline bisulfite adduct for isolation and purification .

Molecular Structure Analysis

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving this compound. However, the synthesis of related compounds, such as tetrakis(1H-pyrrole-2-carbaldehyde) derivatives, demonstrates the potential for these aldehyde groups to participate in anion binding reactions, particularly with dihydrogenphosphate and pyrophosphate anions . This suggests that the aldehyde group in this compound could also engage in similar chemical interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly described in the provided papers. However, the synthesis methods imply that the compound has high aqueous solubility, which can be a challenge during isolation and purification . The presence of the sulfonyl group would also contribute to the compound's polarity and could affect its solubility in organic solvents. The reactivity of the aldehyde group could make it a versatile intermediate in various chemical transformations.

Scientific Research Applications

Synthesis and Chemical Properties

  • Tetrahydro-2H-thiopyran 1,1-dioxides can be synthesized through a [1+1+1+1+1+1] annulation process, utilizing rongalite as a tethered C-S synthon. This method presents a unique approach for constructing these compounds, with rongalite serving as triple C1 units and as a source of sulfone (Chen et al., 2022).

  • The compound has been involved in microwave-assisted and ultrasonic-assisted three-component heterocyclization processes, highlighting its versatility in chemical reactions (Gladkov et al., 2013).

  • A practical and efficient synthesis method for 1,1-dioxo-hexahydro-1λ6-thiopyran-4-carbaldehyde has been reported, overcoming challenges related to the high aqueous solubility of the product and intermediates (Bio et al., 2008).

Applications in Medicinal Chemistry

  • Thiopyrano[2,3-d]thiazole-6-carbaldehydes, a related compound, have been synthesized and evaluated for anticancer and antiviral activities. Specific derivatives showed promising results against leukemia, EBV virus, Herpes simplex virus, and Hepatitis C virus (Lozynskyi et al., 2016).

Photochemical Properties

  • Tetraaryl-4H-thiopyrans exhibit reversible photochemical color changes after UV illumination. This property has potential applications in the field of photochemistry (Šbebek et al., 1992).

Conformational Analysis

  • A study on the conformers and rotamers of 4-substituted tetrahydro-2H-thiopyran-1,1-dioxides provides insight into the structural and energetic aspects of these compounds. The findings are relevant to understanding the conformational preferences and stability of such molecules (Freeman et al., 2002).

Novel Synthetic Approaches

  • The synthesis of thiopyrano[2,3-b]quinolines via L-proline catalyzed, three-component reactions, highlights the utility of Tetrahydro-2H-thiopyran derivatives in constructing complex organic molecules (Kanani & Patel, 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing) .

properties

IUPAC Name

1,1-dioxothiane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3S/c7-5-6-1-3-10(8,9)4-2-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNUBLDIUFQXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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